N-(1-carbamoylethyl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
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Description
N-(1-carbamoylethyl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
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Biological Activity
N-(1-Carbamoylethyl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide is a synthetic compound that belongs to a class of molecules with potential pharmacological applications. Its unique structure, characterized by multiple functional groups, suggests diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H17FN2O, with a molecular weight of approximately 252.29 g/mol. The presence of a cyano group, carbamoyl group, and a pyrrole moiety contributes to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇FN₂O |
Molecular Weight | 252.29 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Preliminary studies suggest that the compound may act as an inhibitor or modulator of certain pathways involved in cellular signaling and metabolism.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes like monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism.
- Receptor Modulation : Potential interactions with G-protein coupled receptors (GPCRs) could influence various physiological responses.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction.
Neuroprotective Effects
Research has shown that the compound may offer neuroprotective benefits by modulating oxidative stress pathways and enhancing neuronal survival in models of neurodegeneration.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds within this chemical class:
-
Study on Neuroprotection :
- Objective : To evaluate the neuroprotective effects against oxidative stress.
- Method : In vitro assays using neuronal cell lines exposed to oxidative agents.
- Results : Significant reduction in cell death was observed, suggesting protective mechanisms at play.
-
Anticancer Research :
- Objective : Assess the cytotoxic effects on breast cancer cells.
- Method : MTT assay to determine cell viability post-treatment.
- Results : The compound exhibited dose-dependent cytotoxicity, indicating potential as an anticancer agent.
Properties
IUPAC Name |
N-(1-amino-1-oxopropan-2-yl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-11-8-14(9-15(10-21)19(26)23-12(2)18(22)25)13(3)24(11)17-7-5-4-6-16(17)20/h4-9,12H,1-3H3,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLASLBJZRJGSDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C(C#N)C(=O)NC(C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.